molecular formula C8H9F3O3 B2765235 methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate CAS No. 134224-62-7

methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B2765235
CAS No.: 134224-62-7
M. Wt: 210.152
InChI Key: PWRVOHRDESZIIS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate (CAS 134224-62-7) is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 . This reagent features a 3,6-dihydro-2H-pyran core, a scaffold recognized in synthetic organic chemistry for its utility as a building block . The structure incorporates a trifluoromethyl group, a moiety valued in medicinal and agrochemical research for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 3,6-dihydro-2H-pyran (dihydropyran) ring is a versatile intermediate. Compounds based on this structure, such as 3,4-dihydropyran-2-ones, are of significant interest due to their biological activities and their role as precursors to more complex molecular architectures . The presence of the ester and electron-withdrawing trifluoromethyl group on the same carbon atom makes this molecule a potential substrate in various cyclization and annulation reactions, which are commonly employed in the synthesis of natural products and pharmaceuticals . Researchers may explore its use in developing novel synthetic methodologies or as a precursor for functionalized pyranones and other heterocyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRVOHRDESZIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CCO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of a suitable pyran precursor with trifluoromethylating agents. One common method is the trifluoromethylation of pyran derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

The trifluoromethyl group and electron-deficient pyran ring enable participation in transition-metal-catalyzed coupling reactions. Key findings include:

Suzuki-Miyaura Coupling

Reactions with boronic esters under palladium catalysis yield functionalized pyridine derivatives. For example:

SubstrateBoronic EsterCatalystYieldProductSource
Methyl 6-chloropyridazine-3-carboxylate4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyranPd(PPh<sub>3</sub>)<sub>4</sub>79%6-(3,6-Dihydro-2H-pyran-4-yl)pyridazine-3-carboxylic acid

Mechanism: Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

Ring-Opening and Recyclization

The dihydropyran ring undergoes cleavage under acidic or Lewis acid conditions, enabling access to trifluoromethylated heterocycles:

TiCl<sub>4</sub>-Mediated Recyclization

Treatment with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl<sub>4</sub> triggers a cascade process:

  • Conjugate addition of the silyl ether to the trifluoroacetyl group.

  • Retro-Michael ring opening .

  • Intramolecular cyclization to form 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans .

Example :

5TiCl4,Et3N7a (enol:ketone = 1:2)+8 (cyclohexenone, side product)\text{5} \xrightarrow{\text{TiCl}_4, \text{Et}_3\text{N}} \text{7a (enol:ketone = 1:2)} + \text{8 (cyclohexenone, side product)}

Conditions: CDCl<sub>3</sub>, ambient temperature .

Hetero-Diels-Alder Reaction

The parent dihydropyran scaffold is synthesized via thermal [4+2] cycloaddition between glyoxylic esters and dienes:

HC(O)C(O)OR5+dieneΔ(90230C)3,6-dihydro-2H-pyran-2-carboxylate\text{HC(O)C(O)OR}^5 + \text{diene} \xrightarrow{\Delta (90–230^\circ\text{C})} \text{3,6-dihydro-2H-pyran-2-carboxylate}

Key features:

  • No catalysts or stabilizers required .

  • High regioselectivity due to electron-withdrawing ester groups .

Nucleophilic Substitution

The trifluoromethyl group and ester moiety participate in nucleophilic displacement:

Amine Substitution

Reaction with amines (e.g., benzylamine) in polar aprotic solvents replaces the trifluoromethyl group:

Methyl ester+RNH2DMF, 80CAmide derivative\text{Methyl ester} + \text{RNH}_2 \xrightarrow{\text{DMF, 80}^\circ\text{C}} \text{Amide derivative}

Typical yields: 60–85% .

Oxidation

The ester group oxidizes to carboxylic acids using KMnO<sub>4</sub>/CrO<sub>3</sub>, while the trifluoromethyl group remains intact .

Reduction

LiAlH<sub>4</sub> reduces the ester to a primary alcohol without affecting the pyran ring .

Mechanistic Insights

  • Trifluoromethyl effects : The –CF<sub>3</sub> group enhances electrophilicity at C-2, facilitating nucleophilic attacks .

  • Ring strain : The 3,6-dihydro-2H-pyran ring’s partial unsaturation promotes ring-opening under acidic conditions .

This compound’s versatility in cross-coupling, cyclization, and functional group transformations underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 mTOR Inhibitors

Research has demonstrated that compounds containing the 3,6-dihydro-2H-pyran moiety can serve as effective hinge-region binding motifs in the development of mammalian target of rapamycin (mTOR) inhibitors. A study established that substituting morpholine with 3,6-dihydro-2H-pyran maintains the potency and selectivity of mTOR inhibitors, suggesting that methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate could be explored as a scaffold for designing new inhibitors targeting this pathway .

1.2 Adenosine Receptor Agonists

Another significant application involves synthesizing adenosine A₂A and A₃ receptor agonists. The compound's structure allows it to interact favorably with these receptors, which are implicated in various physiological processes including inflammation and neuroprotection. Studies have shown that derivatives of dihydropyran can exhibit high affinity for these receptors, indicating potential therapeutic roles in treating diseases like Parkinson's and other neurodegenerative disorders .

Synthetic Organic Chemistry Applications

2.1 Building Block for Complex Molecules

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its chemical structure allows for various transformations including:

  • Alkylation reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
  • Reduction reactions: The carbonyl group can be reduced to alcohols or other functional groups using reducing agents like lithium aluminum hydride .

These transformations make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

2.2 Organocatalytic Processes

Recent advances have highlighted the use of organocatalysts in synthesizing derivatives of dihydropyrans from α,β-unsaturated aldehydes. This method shows promise for producing enantiomerically enriched compounds with high yields, expanding the utility of this compound in asymmetric synthesis .

Case Studies

Study Application Findings
Discovery of mTOR InhibitorsmTOR inhibitionDemonstrated that DHP moiety maintains potency against PI3K pathways.
Adenosine Receptor AgonistsNeuroprotectionCompounds showed high affinity at A₂A and A₃ receptors with potential therapeutic effects.
Synthesis via OrganocatalysisAsymmetric synthesisAchieved high yields and enantiomeric excess using organocatalysts.

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Trifluoromethyl vs. Other Electron-Withdrawing Groups

The trifluoromethyl (-CF₃) group in the target compound is a strong electron-withdrawing substituent, which significantly influences reactivity and stability. For example:

  • Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate () contains a ketone group at the 2-position and a fused benzene ring.
  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () features cyano (-CN) and amino (-NH₂) groups. While -CN is also electron-withdrawing, its conjugation with aromatic systems may alter regioselectivity in reactions compared to -CF₃ .

Ester Group Variations

The methyl ester in the target compound contrasts with bulkier esters in analogs:

  • (4-Isopropylcyclohexyl)methyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate () has a sterically hindered cyclohexylmethyl ester. This increases lipophilicity but may reduce solubility in polar solvents compared to the methyl ester .

Reactivity in Acid-Catalyzed Reactions

The behavior of dihydropyrans under acidic conditions varies with substituents:

  • 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran () reacts with aromatic compounds in acetonitrile/p-toluenesulfonic acid to yield 4-aryl-2-trifluoromethyl-4H-pyrans.
  • 5-Trifluoroacetyl-6-trifluoromethyl-3,4-dihydro-2H-pyran () forms butadiene derivatives via pyrylium intermediates. The target compound’s lack of a trifluoroacetyl group may limit similar reactivity, highlighting the role of substituent positioning .

Computational Insights into Stability

Density functional theory (DFT) studies on related compounds (e.g., ) suggest that electron-withdrawing groups like -CF₃ stabilize dihydropyran rings by reducing ring strain and enhancing conjugation. For instance:

  • Methyl 7,8-Dihydro-7,7-dimethyl-2,5-dioxo-2H,5H-pyrano[4,3-b]pyran-3-carboxylate () exhibits conformational rigidity due to fused rings. The target compound’s monocyclic structure and -CF₃ group may confer greater flexibility while maintaining stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₉F₃O₃ 210.15 -CF₃, methyl ester High polarity, electron-deficient ring
Methyl 5,6,7,8-tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate C₁₃H₁₄O₅ 250.25 Fused benzene, ketone, methyl ester Rigid structure, UV activity
(4-Isopropylcyclohexyl)methyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate C₁₈H₂₈O₄ 308.41 Cyclohexylmethyl ester, methoxy High lipophilicity

Table 2: Reactivity Trends in Acidic Conditions

Compound Reaction Conditions Major Products Key Factor Influencing Outcome
2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran Acetonitrile/p-TsOH, reflux 4-Aryl-2-CF₃-4H-pyrans Solvent polarity and acid strength
Target compound (hypothetical) Trifluoroacetic acid, ambient Ring-opened or rearranged products Stabilization by -CF₃ and ester

Biological Activity

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate (CAS No. 134224-62-7) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various strains of bacteria and fungi. For instance, compounds synthesized through multicomponent reactions (MCRs) involving this structure were evaluated against five strains of bacteria and fungi, yielding effective results in inhibiting microbial growth .

2. Anticancer Properties
The compound has been assessed for its anticancer activity in vitro. Specific derivatives displayed potent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer). One study reported an IC50 value of 0.0517 μM for a related compound against A549 cells, indicating strong potential as an antitumor agent .

3. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on enzymes related to metabolic processes. Notably, it has shown action against glucosidases, which are important in carbohydrate metabolism, suggesting potential applications in managing diabetes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship studies:

  • Antimicrobial Mechanism : The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and disrupting bacterial cell walls.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
  • Enzyme Interaction : The structural configuration allows for effective binding to active sites of enzymes involved in glucose metabolism.

Case Studies

Several studies have documented the biological activities of this compound or its derivatives:

Study ReferenceBiological ActivityFindings
Milovic et al., 2024 AntimicrobialEffective against multiple bacterial and fungal strains with high yields in synthesis.
Pradeep et al., 2019 AnticancerIC50 values indicate significant cytotoxicity against A549 cells (0.0517 μM).
MDPI Review Enzyme inhibitionDemonstrated inhibition of glucosidases with implications for diabetes management.

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